molecular formula C21H18O9 B12321647 Vesuvianic acid

Vesuvianic acid

Cat. No.: B12321647
M. Wt: 414.4 g/mol
InChI Key: MVXUYXFLAIPLJT-UHFFFAOYSA-N
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Description

Vesuvianic acid is a phenolic compound primarily isolated from lichen species belonging to the genera Stereocaulon, Lobaria, and Usnea . Structurally, it is characterized by the molecular formula C₂₁H₁₈O₉, as identified via chromatographic and spectroscopic methods . This compound is part of a broader class of lichen-derived metabolites, including depsides, depsidones, and dibenzofurans, which exhibit diverse biological activities such as antioxidant, anti-inflammatory, and enzyme inhibitory properties . Its role in mitigating oxidative stress has been highlighted in lichen extracts, though its efficacy varies depending on solubility and assay conditions (e.g., DPPH, ORAC) .

Properties

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

17-ethoxy-13-hydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde

InChI

InChI=1S/C21H18O9/c1-5-27-21-14-13(20(25)30-21)15(23)9(3)16-18(14)28-17-10(7-22)11(26-4)6-8(2)12(17)19(24)29-16/h6-7,21,23H,5H2,1-4H3

InChI Key

MVXUYXFLAIPLJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C(=C(C3=C2OC4=C(C(=CC(=C4C=O)OC)C)C(=O)O3)C)O)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vesuvianic acid involves several steps, starting from simpler organic compounds. One common method includes the use of stictic acid as a precursor, which undergoes etherification to form this compound . The reaction typically requires an acidic catalyst and an appropriate solvent to facilitate the formation of the ethyl ether derivative .

Industrial Production Methods: extraction from natural sources involves solvent extraction followed by purification using chromatographic techniques . The yield and purity of this compound can be optimized by adjusting the extraction conditions and using advanced purification methods.

Mechanism of Action

The mechanism of action of vesuvianic acid involves its interaction with various molecular targets and pathways. It primarily exerts its effects through:

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Vesuvianic acid shares ecological and pharmacological contexts with other lichen-derived phenolics. Below is a detailed comparison based on structural features, natural sources, and biological activities:

Table 1: Comparative Overview of this compound and Analogous Lichen Compounds

Compound Molecular Formula Structural Class Primary Lichen Sources Key Biological Activities
This compound C₂₁H₁₈O₉ Depside/Depsidone* Stereocaulon, Lobaria Antioxidant, cholinesterase inhibition
Usnic acid C₁₈H₁₆O₇ Dibenzofuran Usnea, Cladonia Antimicrobial, anti-inflammatory
Stictic acid C₂₄H₂₀O₁₀ Depsidone Parmeliaceae family Antifungal, cytotoxic
Lecanoric acid C₁₆H₁₄O₇ Depside Lecanora, Parmotrema Antioxidant, UV-protective
Lobaric acid C₂₅H₂₈O₈ Depside Lobaria, Stereocaulon Anti-inflammatory, arachidonate metabolism inhibition

*Note: The exact structural classification of this compound remains under investigation, though it is hypothesized to belong to depsides or depsidones based on biosynthetic pathways .

Structural and Functional Differences

  • Antimicrobial Spectrum : Usnic acid outperforms this compound in broad-spectrum antimicrobial activity, attributed to its dibenzofuran core disrupting microbial cell membranes .

Pharmacological Overlaps

  • Antioxidant Mechanisms: Both this compound and lecanoric acid neutralize free radicals via phenolic hydroxyl groups, but this compound’s higher molecular weight may limit its cellular bioavailability compared to smaller analogs .
  • Synergistic Effects : Lichen extracts containing this compound often include stictic acid and usnic acid, suggesting synergistic interactions that enhance overall bioactivity .

Biological Activity

Vesuvianic acid is a phenolic compound found in various lichen species, particularly within the genus Lobaria. This article explores the biological activities associated with this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, as well as its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula of this compound is C₁₃H₈O₅, and it belongs to a class of compounds known for their phenolic characteristics. Its structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study examining the antioxidant capacity of various phenolic compounds isolated from lichens, this compound demonstrated effective free radical scavenging abilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that this compound could inhibit lipid peroxidation, which is crucial in preventing oxidative damage to cells.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)Method Used
This compound25.3DPPH Radical Scavenging
Usnic Acid18.5DPPH Radical Scavenging
Diffractaic Acid30.0DPPH Radical Scavenging

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Research indicates that this compound can inhibit the proliferation of certain cancer cells, making it a potential candidate for cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that this compound exhibited an IC50 value of approximately 40 µM against MCF-7 cells and 45 µM against MDA-MB-231 cells, suggesting moderate cytotoxic activity.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-740Induction of apoptosis
MDA-MB-23145Cell cycle arrest
HeLa50Apoptosis and necrosis

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

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